molecular formula C23H15F3N4O4S B2498399 N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide CAS No. 1226432-39-8

N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide

Cat. No.: B2498399
CAS No.: 1226432-39-8
M. Wt: 500.45
InChI Key: JJDCPCULZDPFEP-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-4’-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide is a complex organic compound featuring a biphenyl core with various functional groups attached. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the piperidine and sulfonyl groups suggests it may have significant biological activity, making it a candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-4’-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring would yield N-oxide derivatives, while reduction of the sulfonyl group would produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-N-methyl-4’-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, this compound’s potential biological activity makes it a candidate for drug development. The piperidine and sulfonyl groups are common motifs in pharmaceuticals, suggesting this compound could interact with biological targets such as enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials, particularly those requiring specific electronic or structural properties. Its biphenyl core and functional groups could contribute to the development of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-4’-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide would depend on its specific biological target. Generally, compounds with piperidine and sulfonyl groups can interact with proteins, potentially inhibiting or modulating their activity. The biphenyl core may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N-methyl-4’-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide: can be compared to other piperidine-containing compounds such as piperidine itself, piperidine derivatives like piperine, and other sulfonyl-containing compounds.

    Piperidine: A simple heterocyclic amine used in many pharmaceuticals.

    Piperine: An alkaloid found in black pepper with various biological activities.

    Sulfonyl-containing compounds: These include sulfonamides, which are widely used as antibiotics.

Uniqueness

The uniqueness of N-cyclohexyl-N-methyl-4’-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity. Its biphenyl core provides a rigid structure, while the piperidine and sulfonyl groups offer potential for diverse interactions with biological targets.

Properties

CAS No.

1226432-39-8

Molecular Formula

C23H15F3N4O4S

Molecular Weight

500.45

IUPAC Name

3-(2-methylphenyl)-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H15F3N4O4S/c1-13-4-2-3-5-16(13)30-21(31)19-17(10-11-35-19)29(22(30)32)12-18-27-20(28-34-18)14-6-8-15(9-7-14)33-23(24,25)26/h2-11H,12H2,1H3

InChI Key

JJDCPCULZDPFEP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F

solubility

not available

Origin of Product

United States

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